molecular formula C10H17NO5 B13889192 N-(3-Methylbutanoyl)glutamic acid

N-(3-Methylbutanoyl)glutamic acid

Cat. No.: B13889192
M. Wt: 231.25 g/mol
InChI Key: HCVIJONZMYVLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylbutanoyl)glutamic acid is a synthetic glutamic acid derivative designed for research applications. While specific studies on this exact molecule are not available in the public domain, its structure suggests potential as a valuable tool in biomedical research. Glutamic acid serves as a critical building block in protein synthesis and is the predominant excitatory neurotransmitter in the central nervous system . Researchers are increasingly exploring acylated glutamic acid derivatives like this compound for their potential in drug delivery and development. Glutamic acid and its derivatives are frequently investigated for their role in creating prodrugs and conjugates to improve the solubility, bioavailability, and targeting of therapeutic agents . For instance, polyglutamic acid conjugates with drugs like paclitaxel and cisplatin have been developed to enhance efficacy and reduce toxicity . This compound may also be of interest in metabolic studies, given the central role of glutamic acid in nitrogen metabolism and its importance in cellular pathways such as the glutamate-glutamine cycle . Researchers can utilize this reagent to probe enzyme-substrate interactions, develop novel biomaterials, or as a precursor for further chemical synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3-methylbutanoylamino)pentanedioic acid

InChI

InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

HCVIJONZMYVLAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Metabolic Roles and Interconnections of N 3 Methylbutanoyl Glutamic Acid

Integration into Amino Acid Metabolism Networks

N-(3-Methylbutanoyl)glutamic acid is an acylated amino acid that is structurally related to key molecules in central metabolism. Its metabolic significance is primarily understood through its connections to the metabolism of glutamate (B1630785) and branched-chain amino acids (BCAAs).

Interplay with Glutamate and Glutamine Cycles

Glutamate is a pivotal amino acid, serving not only as a building block for proteins but also as a major excitatory neurotransmitter and a key player in nitrogen metabolism. nih.govillinois.edunih.gov The glutamate-glutamine cycle, a critical process in the central nervous system, involves the shuttling of glutamate and glutamine between neurons and astrocytes to maintain neurotransmitter supply and detoxify ammonia (B1221849). wikipedia.orgnih.govnih.govyoutube.com

This compound, containing a glutamate core, is hypothesized to intersect with these cycles. The formation of this compound likely involves the acylation of glutamate with a 3-methylbutanoyl group, a derivative of the branched-chain amino acid leucine (B10760876). This reaction could potentially modulate the availability of free glutamate for other metabolic functions, including its conversion to glutamine by glutamine synthetase or its role in transamination reactions. youtube.com The synthesis and degradation of this compound could therefore influence the pool of glutamate available for neurotransmission and nitrogen transport.

Influence on Branched-Chain Amino Acid Catabolism and Associated Pathways

The 3-methylbutanoyl moiety of this compound is derived from isovaleryl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine. wikipedia.org The breakdown of BCAAs—leucine, isoleucine, and valine—is a crucial process for energy production, particularly in skeletal muscle. nih.govnih.govmdpi.com This catabolic pathway involves an initial transamination step to form branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.com

The formation of this compound represents a potential alternative fate for intermediates of leucine catabolism. Instead of proceeding through the canonical degradation pathway, isovaleryl-CoA or a related compound could be conjugated with glutamate. This diversion could have regulatory implications for BCAA catabolism, potentially influencing the flux through the BCKDH-catalyzed step. For instance, an accumulation of this compound might signal a surplus of leucine-derived metabolites, potentially leading to feedback inhibition of upstream enzymes in the BCAA degradation pathway.

Role as a Potential Metabolic Intermediate or End-Product

N-acyl amino acids, the class of compounds to which this compound belongs, are increasingly recognized as important signaling molecules and metabolic intermediates. mdpi.com The metabolic fate of this compound itself is not well-elucidated. It could be a terminal end-product destined for excretion, representing a mechanism for the disposal of excess leucine-derived acyl groups and glutamate.

Alternatively, it may serve as a transient intermediate. The hydrolysis of the amide bond would regenerate glutamate and release the 3-methylbutanoyl group, which could then re-enter leucine catabolism. The balance between its synthesis and degradation would likely be regulated by the cellular concentrations of its precursors—glutamate and isovaleryl-CoA—and the energy state of the cell. In conditions of high protein intake or during periods of muscle protein breakdown, the production of such N-acyl amino acids might increase. youtube.com

Comparative Metabolic Functions with N-Acetyl-L-glutamic Acid (NAG)

To understand the potential functions of this compound, it is useful to draw analogies with the well-characterized molecule, N-Acetyl-L-glutamic acid (NAG). wikipedia.orgebi.ac.uknih.govchemspider.com NAG is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle. nih.govnih.govyoutube.com

Regulation of Urea Cycle and Arginine Biosynthesis (by analogy to NAG)

The urea cycle is the primary pathway for the detoxification of ammonia in terrestrial vertebrates. NAG's role is to activate CPS1, thereby initiating the conversion of ammonia and bicarbonate into carbamoyl phosphate. wikipedia.orgnih.gov The synthesis of NAG itself is stimulated by arginine, creating a feed-forward mechanism that enhances urea production when amino acid catabolism is high. youtube.comnih.gov

Given the structural similarity between this compound and NAG—both being N-acylated glutamate derivatives—it is plausible that this compound could also function as a regulator of the urea cycle. It might act as an activator or inhibitor of CPS1, or potentially influence the synthesis of NAG. If it were to activate CPS1, it would provide a direct link between BCAA catabolism and ammonia disposal. An increased breakdown of leucine would lead to higher levels of this compound, which in turn could upregulate the urea cycle to handle the increased nitrogen load from amino acid catabolism.

Table 1: Comparison of Structural Features of NAG and this compound

FeatureN-Acetyl-L-glutamic Acid (NAG)This compound
Core Amino Acid L-Glutamic AcidL-Glutamic Acid
Acyl Group Acetyl group (from Acetyl-CoA)3-Methylbutanoyl group (from Isovaleryl-CoA)
Source of Acyl Group General metabolism (e.g., glucose, fatty acid oxidation)Branched-Chain Amino Acid (Leucine) Catabolism

Impact on Mitochondrial Bioenergetics (by analogy to NAG)

Recent studies have indicated that NAG can influence mitochondrial bioenergetics. High concentrations of NAG have been shown to impair mitochondrial energy homeostasis by inhibiting key enzymes of the citric acid cycle and the electron transport chain. nih.gov This suggests that N-acylated glutamate derivatives can have broader effects on mitochondrial function beyond their specific regulatory roles.

By analogy, this compound could also impact mitochondrial bioenergetics. Its synthesis and degradation occur within the mitochondrial matrix, where BCAA catabolism and the urea cycle are located. An accumulation of this compound could potentially alter the mitochondrial acyl-CoA pool, affect the activity of dehydrogenases, or influence the transport of metabolites across the mitochondrial membrane. The consequences of such interactions could be significant, as mitochondria are central to cellular energy production and metabolic signaling. nih.govresearchgate.net Further research is necessary to determine the precise effects of this compound on mitochondrial function.

Table 2: Potential Analogous Functions of this compound based on NAG

Metabolic ProcessKnown Role of N-Acetyl-L-glutamic Acid (NAG)Hypothetical Role of this compound
Urea Cycle Regulation Allosteric activator of Carbamoyl Phosphate Synthetase I (CPS1). nih.govnih.govyoutube.comPotential activator or modulator of CPS1, linking BCAA catabolism to ammonia detoxification.
Mitochondrial Bioenergetics At high concentrations, can impair mitochondrial function by inhibiting respiratory chain complexes and citric acid cycle enzymes. nih.govMay influence mitochondrial acyl-CoA pools and enzyme activities, potentially impacting cellular energy status.

Considerations in Inborn Errors of Metabolism (e.g., Isovaleric Acidemia)

This compound, also known as N-isovalerylglutamic acid, emerges as a relevant, albeit minor, metabolite in the context of certain inborn errors of metabolism, most notably isovaleric acidemia (IVA). IVA is an autosomal recessive genetic disorder characterized by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). nih.govnih.gov This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine. researchgate.netyoutube.com Its impairment leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which can be toxic to the central nervous system. nih.govyoutube.com

In individuals with IVA, the body employs alternative detoxification pathways to mitigate the harmful buildup of isovaleryl-CoA. The primary detoxification route involves the conjugation of isovaleryl-CoA with glycine (B1666218) to form N-isovalerylglycine. nih.gov However, when this primary pathway is saturated, other, more minor, detoxification mechanisms become more prominent. One such mechanism is the conjugation of isovaleryl-CoA with other amino acids, leading to the formation and subsequent excretion of various N-acylamino acids. nih.govuva.nl

It is within this context that this compound is formed. Research has identified N-isovalerylglutamic acid as one of several minor, yet characteristic, metabolites in the urine of patients with isovaleric acidemia. researchgate.net Its formation is presumed to occur through the action of an acyl-CoA:amino acid N-acyltransferase enzyme, which catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to glutamic acid. This process represents an alternative pathway for the detoxification and excretion of the toxic isovaleryl moiety.

The presence of this compound, alongside other minor metabolites such as N-isovalerylalanine and N-isovalerylsarcosine, provides a more comprehensive picture of the metabolic dysregulation in isovaleric acidemia. nih.gov While not a primary diagnostic marker like N-isovalerylglycine or isovalerylcarnitine (B1198194) (C5), its detection underscores the body's attempts to cope with the enzymatic block by utilizing alternative substrates for conjugation.

Research into the urinary organic acid profiles of patients with isovaleric acidemia has shed light on the array of metabolites formed as a consequence of the IVD enzyme deficiency. While major diagnostic markers are the primary focus, the identification of minor metabolites like this compound contributes to a deeper understanding of the pathophysiology of the disease.

One study specifically investigating the excretion of minor metabolites in isovaleric acidemia identified N-isovalerylglutamic acid as a consistent, though not abundant, component of the urinary organic acid profile. researchgate.net This finding was corroborated by other metabolomic studies which have cataloged the various compounds present in the urine of affected individuals. uva.nl

The following table summarizes the key findings related to the excretion of minor pathological metabolites, including this compound, in isovaleric acidemia.

Metabolite Group Specific Metabolite Example Typical Excretion Range in Isovaleric Acidemia (mmol/mol creatinine) Significance
Minor Pathological MetabolitesThis compound (N-isovalerylglutamic acid)20 to 300 medlink.comIndicates utilization of alternative detoxification pathways for isovaleryl-CoA.

It is important to note that the excretion of these minor metabolites can vary depending on the individual's metabolic state, dietary protein intake, and the severity of the enzyme deficiency. nih.gov The analysis of these compounds, while not routine for initial diagnosis, can be valuable for comprehensive metabolic profiling and for research into the secondary metabolic consequences of isovaleric acidemia.

Advanced Analytical Methodologies for Research on N 3 Methylbutanoyl Glutamic Acid

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of N-acyl amino acids due to its high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of N-acyl amino acids, including N-(3-Methylbutanoyl)glutamic acid. researchgate.netwaters.comthermofisher.com This method offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species in complex biological samples. researchgate.netnih.gov The versatility of LC-MS/MS allows for various chromatographic strategies, including reversed-phase chromatography, which separates molecules based on their hydrophobicity. thermofisher.comnih.gov

A typical LC-MS/MS workflow for this compound analysis involves several key steps. Initially, the sample, which could be plasma, tissue homogenate, or cell culture media, undergoes extraction to isolate the lipids and metabolites. nih.govnih.gov This is often followed by a cleanup step to remove interfering substances. The extract is then injected into the LC system, where this compound is separated from other sample components on a chromatographic column. Following separation, the analyte enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation. The precursor ion of this compound is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is essential for accurate quantification. researchgate.net For this compound, characteristic fragment ions would include those corresponding to the glutamic acid moiety and the 3-methylbutanoyl group. A potential pitfall in the analysis of glutamic acid-containing compounds is the in-source cyclization to pyroglutamic acid, which can be mitigated by careful optimization of MS parameters and chromatography that separates the parent compound from its cyclized form. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSettingPurpose
Chromatography
ColumnC18 Reversed-PhaseSeparation based on hydrophobicity
Mobile Phase AWater with 0.1% Formic AcidAcidifies mobile phase, improves peak shape
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution
Flow Rate0.3 mL/minControls the speed of separation
Injection Volume5 µLAmount of sample introduced
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Creates positively charged ions
Precursor Ion (Q1)m/z of [M+H]⁺Selects the intact molecule for fragmentation
Product Ions (Q3)Fragments of the parent moleculeUsed for confirmation and quantification
Collision EnergyOptimized for fragmentationEnergy used to break apart the precursor ion

This table presents a hypothetical set of parameters and would require optimization for specific instrumentation and applications.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of amino acids and their derivatives, although it requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. creative-proteomics.comnih.govsigmaaldrich.com For this compound, derivatization is essential. Common derivatization approaches include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, or esterification followed by acylation. nih.govsigmaaldrich.comnih.gov

The derivatized this compound is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing extensive and reproducible fragmentation. researchgate.net The resulting fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its identification by comparison to spectral libraries. researchgate.net For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific fragment ions characteristic of the analyte of interest, thereby increasing sensitivity and selectivity. nih.govresearchgate.net

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentTarget Functional GroupsAdvantagesDisadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH₂, -SHForms volatile derivativesMoisture sensitive
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-OH, -NH₂, -SHDerivatives are more stable and less moisture sensitive than TMS derivatives sigmaaldrich.comHigher molecular weight derivatives result in longer retention times sigmaaldrich.com
Ethyl Chloroformate (ECF)-NH₂, -COOHRapid reaction, suitable for a wide range of amino acids nih.govCan produce multiple derivatives
Pentafluoropropionic Anhydride (PFPA)-NH₂, -OHForms electron-capturing derivatives suitable for sensitive detection by electron capture negative ionization (ECNI) nih.govnih.govRequires prior esterification of carboxyl groups

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including N-acyl amino acids. nih.govnmims.edu While MS techniques provide information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise three-dimensional structure. nmims.eduunite.edu.mk

For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information about the number and types of protons and carbons present. For instance, the ¹H NMR spectrum would show characteristic signals for the protons of the glutamic acid backbone and the isovaleryl side chain. hmdb.cabmrb.io More advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete molecular structure. nmims.edu

COSY experiments would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons in both the glutamic acid and 3-methylbutanoyl moieties.

TOCSY would extend these correlations to the entire spin system, allowing for the identification of all protons belonging to a particular amino acid or acyl chain. nmims.edu

HSQC correlates directly bonded protons and carbons, providing a map of C-H bonds.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the 3-methylbutanoyl group to the amino group of glutamic acid. nih.gov

The chemical shifts observed in the NMR spectra are highly sensitive to the local electronic environment, providing valuable information for structural confirmation. hmdb.carsc.org

Stable Isotope Tracing for Elucidating Metabolic Fluxes

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules in biological systems. creative-proteomics.comresearchgate.net By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a cell culture or organism, researchers can follow the incorporation of these isotopes into downstream metabolites. This provides a dynamic view of metabolic pathways and allows for the quantification of metabolic fluxes. creative-proteomics.comnih.gov

In the context of this compound, stable isotope tracing can be used to investigate its biosynthesis and degradation. For example, by providing cells with ¹³C-labeled leucine (B10760876) (a precursor to the 3-methylbutanoyl moiety) or ¹³C- or ¹⁵N-labeled glutamic acid, one can monitor the appearance of the labeled this compound using mass spectrometry. nih.govresearchgate.netnih.gov The rate of incorporation of the stable isotopes provides a direct measure of the rate of synthesis of the molecule. Conversely, by introducing labeled this compound, its breakdown products can be tracked, revealing its catabolic pathways. mdpi.com This approach is invaluable for understanding how the metabolism of this compound is regulated under different physiological or pathological conditions.

Omics-Based Approaches in Identifying Novel N-Acyl Amino Acids

The discovery of novel N-acyl amino acids, including potentially this compound in various biological contexts, has been greatly accelerated by the advent of "omics" technologies, particularly metabolomics and lipidomics. nih.govunite.itresearchgate.net These approaches aim to comprehensively profile a large number of small molecules in a biological sample. ahajournals.org

Targeted lipidomics approaches have been successfully employed to identify and quantify a wide range of N-acyl amino acids. nih.govfao.org These methods often use LC-MS/MS with a predefined list of potential N-acyl amino acids, allowing for highly sensitive and specific detection. researchgate.net Untargeted metabolomics, on the other hand, aims to detect all measurable analytes in a sample without prior bias. ahajournals.org This is a powerful discovery tool that can reveal the presence of previously unknown N-acyl amino acids. researchgate.net

The workflow for an omics-based study typically involves sample collection, metabolite extraction, data acquisition using high-resolution mass spectrometry (such as Q-TOF or Orbitrap instruments), and sophisticated data analysis. tandfonline.com Molecular networking, a data analysis strategy, can be used to group structurally related molecules based on their fragmentation patterns, which can aid in the identification of novel N-acyl amino acids within large datasets. researchgate.nettandfonline.com These powerful discovery approaches have significantly expanded our understanding of the diversity and complexity of the N-acyl amino acid family. researchgate.net

Biological Significance and Research Implications of N 3 Methylbutanoyl Glutamic Acid

Potential as a Biomarker for Specific Metabolic Conditions

The exploration of novel biomarkers is a critical endeavor in medical diagnostics, offering the potential for earlier and more accurate identification of metabolic diseases. nih.govyoutube.com N-(3-Methylbutanoyl)glutamic acid has emerged as a candidate biomarker, primarily in the context of inborn errors of metabolism that affect the breakdown of the branched-chain amino acid, leucine (B10760876). nih.govnih.govyoutube.comyoutube.com

One of the most relevant conditions is Isovaleric Acidemia (IVA) , an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). nih.govnih.gov This enzyme is crucial for the catabolism of leucine. nih.gov Its deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid. nih.gov To mitigate the toxicity of these accumulating compounds, the body utilizes alternative metabolic pathways, including the conjugation of isovaleryl-CoA with amino acids. While the conjugation with glycine (B1666218) to form N-isovalerylglycine is a well-documented detoxification pathway in IVA, it is plausible that glutamic acid is also utilized as a substrate for this conjugation, leading to the formation of this compound. nih.gov

The presence of various N-acyl amino acids in biological fluids is increasingly recognized as indicative of specific metabolic dysregulations. mdpi.comnih.gov Therefore, the detection and quantification of this compound in urine or plasma could serve as a valuable diagnostic marker for IVA and potentially other related organic acidurias where isovaleryl-CoA accumulates. nih.govmdpi.comnih.govresearchgate.net The identification of such specific acyl-conjugated amino acids can provide a more detailed metabolic signature of the disease, complementing the information obtained from more general markers.

Below is a table summarizing key information regarding the potential of this compound as a biomarker:

Metabolic ConditionPrecursor AccumulationPotential BiomarkerRationale
Isovaleric Acidemia (IVA)Isovaleryl-CoAThis compoundDeficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which can be conjugated with glutamic acid for detoxification and excretion. nih.gov

Implications in Cellular Homeostasis and Metabolic Signaling

The balance of metabolites within a cell, known as cellular homeostasis, is critical for normal physiological function. N-acyl amino acids, the class of compounds to which this compound belongs, are increasingly recognized as signaling molecules that can influence various cellular processes. mdpi.comnih.govnih.gov

The formation of this compound itself is a homeostatic mechanism, representing an attempt by the cell to detoxify and remove excess isovaleryl-CoA. This process helps to maintain the intracellular pool of free Coenzyme A (CoA), which is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid oxidation. hmdb.ca

Beyond this detoxification role, N-acyl amino acids can act as signaling lipids. For instance, some N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that can affect processes like inflammation, appetite, and energy expenditure. While the specific signaling roles of this compound have not yet been elucidated, its structural similarity to other bioactive N-acyl amino acids suggests that it may also possess signaling properties.

Furthermore, glutamic acid itself is a key excitatory neurotransmitter in the central nervous system and plays a central role in cellular metabolism, linking amino acid and carbohydrate metabolism. youtube.com The acylation of glutamic acid to form this compound could modulate the availability of free glutamic acid, thereby influencing these pathways. For example, N-acetylaspartylglutamate (NAAG), another N-acylated glutamate (B1630785) derivative, is involved in cell-specific signaling in the brain. nih.gov This raises the possibility that this compound could also have specific roles in intercellular communication or metabolic regulation.

Investigating its Role in Microbial or Plant Metabolism (if applicable)

The metabolic pathways involving amino acids and their derivatives are not limited to animals and have significant implications in the physiology of microbes and plants.

In Microbial Metabolism:

Bacteria, such as Corynebacterium glutamicum, are well-known for their ability to produce large quantities of amino acids, including glutamic acid. nih.gov The metabolism of glutamate in bacteria is intricately linked to carbon and nitrogen metabolism and plays a role in stress responses, such as acid tolerance. nih.govuni-hohenheim.de The formation of N-acylated amino acids in bacteria has been identified, although their specific functions are not fully understood. mdpi.com It is conceivable that under certain conditions, such as an excess of isovaleric acid or its CoA derivative in the growth medium, microbes could produce this compound as a detoxification product. The synthesis of N-acetylglutamate is a key step in arginine biosynthesis in many bacteria, demonstrating the presence of enzymes capable of acylating glutamate. nih.govnih.govmdpi.comportlandpress.comwikipedia.org The enzymatic machinery for producing N-methyl-L-glutamic acid has also been studied in Pseudomonas. nih.gov Investigating the potential for microbial synthesis of this compound could reveal novel metabolic pathways and potentially be exploited for biotechnological applications. For instance, protein acetylation and succinylation have been shown to be altered in C. glutamicum during glutamate overproduction, indicating a dynamic role for acyl modifications in regulating metabolic flux. nih.gov

In Plant Metabolism:

In plants, glutamic acid is a central metabolite involved in nitrogen assimilation, transport, and the synthesis of numerous compounds essential for growth and development. nih.govfrontiersin.org Plants are also known to produce a variety of N-acyl amino acids, which can be involved in defense mechanisms and responses to environmental stress. The biosynthesis of N-acetylglutamate is the first committed step in arginine biosynthesis in plants. portlandpress.com Given the presence of pathways for both glutamate synthesis and fatty acid metabolism, it is plausible that plants could synthesize this compound, although this has not been directly reported. Further research into the plant metabolome, particularly under conditions of stress or exposure to branched-chain fatty acids, may uncover the presence and potential function of this compound in plant physiology.

Future Research Directions and Unanswered Questions

Elucidating the Complete Biosynthetic and Catabolic Pathways

A significant gap in our knowledge is the precise enzymatic machinery responsible for the synthesis and breakdown of N-(3-Methylbutanoyl)glutamic acid. The precursor, isovaleryl-CoA, is a well-established intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). researchgate.netacs.org In individuals with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. nih.govresearchgate.net This accumulation drives the formation of alternative metabolites, including this compound, as a detoxification mechanism. nih.gov

However, the specific enzyme that catalyzes the conjugation of isovaleryl-CoA with glutamic acid has not been definitively identified. While the enzyme glycine (B1666218) N-acyltransferase (GLYAT) is known to conjugate isovaleryl-CoA with glycine to form N-isovalerylglycine, another key biomarker of IVA, the analogous enzyme for glutamic acid remains elusive. nih.govnih.gov A paralogue of GLYAT, known as GLYATL1, has been shown to conjugate phenylacetyl-CoA with glutamine, suggesting the existence of a family of enzymes with varying substrate specificities that could potentially catalyze the formation of this compound. nih.govnih.gov

Equally obscure is the catabolic pathway for this compound. Once formed, it is unclear how the body breaks down this compound. Research is needed to determine if specific hydrolases or other enzymes can cleave the amide bond, releasing glutamic acid and isovaleric acid for further metabolism or excretion. Understanding this pathway is crucial for a complete picture of its metabolic fate and potential for accumulation or recycling.

Identification of Specific Enzymes and Genetic Determinants

Pinpointing the specific enzymes involved in the anabolism and catabolism of this compound is a critical next step. This will require a multi-pronged approach, including:

Enzyme Assays: Screening of tissue extracts (particularly from the liver and kidneys, where detoxification pathways are prominent) for enzymatic activity that synthesizes this compound from isovaleryl-CoA and glutamic acid.

Protein Purification and Identification: Isolation and characterization of the enzyme(s) responsible for this activity using techniques like chromatography and mass spectrometry.

Genetic Studies: Once candidate enzymes are identified, their corresponding genes can be investigated. This includes searching for genes with homology to known N-acyltransferases and studying their expression patterns in different tissues and under various metabolic conditions. Gene knockout or knockdown studies in cell culture or animal models could then be used to confirm the role of these genes in the metabolism of this compound.

Identifying these genetic determinants will not only provide definitive proof of the metabolic pathways but also open avenues for understanding potential genetic variations that might influence an individual's capacity to metabolize isovaleryl-CoA and form this compound.

Understanding the Precise Biological Functions in Different Organisms

Currently, the primary known role of this compound is as a urinary biomarker for Isovaleric Acidemia. nih.govhmdb.ca However, it is plausible that this molecule possesses biological functions beyond that of a simple detoxification product. N-acyl amino acids, as a class, are emerging as important signaling molecules in various physiological processes. nih.gov

Future research should explore whether this compound has any specific signaling roles. For instance, does it interact with cell surface receptors or intracellular targets to modulate cellular processes? One intriguing observation is that isovaleryl-CoA, the precursor to this compound, has an inhibitory effect on N-acetylglutamate synthase (NAGS). researchgate.netnih.gov NAGS is a crucial enzyme in the urea (B33335) cycle, responsible for the synthesis of N-acetylglutamate, an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I. nih.govwikipedia.org Inhibition of NAGS by isovaleryl-CoA can lead to hyperammonemia, a serious complication of IVA. researchgate.net It is conceivable that this compound itself could have a modulatory effect on NAGS or other enzymes involved in nitrogen metabolism.

Investigating the presence and function of this compound in different organisms, from bacteria to plants and animals, could also provide valuable insights. In plants, for example, amino acid metabolism is central to growth, development, and stress responses. nih.gov The presence of N-acyl amino acids in plants suggests they may play roles in these processes.

Exploration of Structure-Activity Relationships for N-Acyl Glutamic Acid Derivatives

The structural features of N-acyl amino acids, such as the length and branching of the acyl chain and the identity of the amino acid, are critical determinants of their biological activity. acs.org To understand the specific importance of the 3-methylbutanoyl (isovaleryl) group in this compound, structure-activity relationship (SAR) studies are needed.

These studies would involve synthesizing a series of N-acyl glutamic acid derivatives with varying acyl chain lengths (e.g., acetyl, propionyl, butyryl) and branching patterns. The biological activities of these compounds could then be compared in various assays. For example, their ability to:

Interact with specific enzymes or receptors.

Influence cellular signaling pathways.

Alleviate or exacerbate metabolic stress in cellular models of IVA.

Such studies would help to determine whether the 3-methylbutanoyl moiety confers unique properties to the molecule compared to other N-acyl glutamic acids and could guide the development of potential therapeutic interventions.

Computational Modeling and In Silico Studies for Predicting Interactions and Roles

In the absence of experimentally determined structures of the enzymes involved in this compound metabolism, computational modeling and in silico studies can provide valuable predictive insights. Techniques such as molecular docking and molecular dynamics simulations could be employed to:

Predict the binding of isovaleryl-CoA and glutamic acid to candidate N-acyltransferase enzymes. Homology models of potential enzymes, based on the structures of related proteins like GLYAT and GLYATL1, could be generated for these simulations. nih.gov

Investigate the substrate specificity of these enzymes. By comparing the predicted binding affinities of different acyl-CoA molecules and amino acids, researchers could gain insights into why isovaleryl-CoA might be conjugated to glutamic acid.

Explore the potential interaction of this compound with other proteins. Docking studies could be used to screen for potential protein targets of this compound, suggesting possible signaling or regulatory roles. nih.gov

These computational approaches can help to prioritize experimental studies and generate testable hypotheses about the molecular mechanisms underlying the metabolism and function of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Methylbutanoyl)glutamic acid and validating its purity?

  • Methodological Answer : Synthesis can be achieved via condensation reactions, analogous to methods used for similar N-acyl glutamic acid derivatives. For example, coupling 3-methylbutanoyl chloride with glutamic acid under controlled pH (e.g., alkaline conditions) in aqueous or organic solvents. Purification involves techniques like recrystallization or column chromatography. Purity validation requires HPLC (e.g., using C18 columns with UV detection at 210 nm) and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic peaks for the acyl group (C=O stretch at ~1700 cm⁻¹) and glutamic acid backbone (N-H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR can confirm the presence of the 3-methylbutanoyl moiety (e.g., δ 0.9–1.1 ppm for terminal methyl groups) and glutamic acid protons (δ 2.1–2.5 ppm for β/γ-CH₂) .
  • Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ ion for C₉H₁₅NO₅: theoretical m/z 217.1) .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase chromatography with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for selective quantification .
  • ELISA : Develop polyclonal antibodies against the compound, similar to strategies for detecting N-acetyl-glutamine in fermentation broths .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in bioactivity data across studies on acylated glutamic acid derivatives?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like pH, temperature, and cell line selection (e.g., use primary dendritic cells for immune studies instead of immortalized lines) .
  • Cross-Validation : Replicate findings using orthogonal methods (e.g., confirm ADCC activity via both flow cytometry and ELISPOT assays) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, as done for γ-PGA adjuvant mechanisms .

Q. How can in vitro and in vivo models be optimized to study the immunological effects of N-acyl glutamic acid compounds?

  • Methodological Answer :

  • In Vitro : Use bone marrow-derived dendritic cells (BMDCs) to assess antigen uptake and cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Optimize dosing using cytotoxicity assays (e.g., LDH release) .
  • In Vivo : Employ murine models to evaluate adjuvant effects. For example, immunize mice with antigen + compound, then challenge with pathogens. Monitor immune markers (e.g., IFN-γ via ELISPOT) and survival rates .

Q. What are the mechanistic insights into the role of N-acyl glutamic acid derivatives in modulating immune responses?

  • Methodological Answer :

  • Pathway Inhibition : Use TLR4/MyD88 knockout mice to test dependency on innate immune signaling, as shown for γ-PGA adjuvants .
  • Chemokine Profiling : Quantify CCR7 expression on dendritic cells via flow cytometry to assess migration to lymph nodes .
  • ADCC Activity : Measure NK cell activation using target cells coated with the compound, similar to influenza HA antigen studies .

Q. How do structural modifications of the acyl group in N-acyl glutamic acid derivatives influence pharmacokinetics?

  • Methodological Answer :

  • Lipophilicity Studies : Compare logP values (e.g., 3-methylbutanoyl vs. palmitoyl groups) using shake-flask methods. Correlate with bioavailability in rodent models .
  • Metabolic Stability : Incubate derivatives with liver microsomes and analyze degradation via LC-MS. Identify metabolites (e.g., glutamic acid cleavage) .

Key Methodological Insights from Evidence

  • Synthesis : Condensation reactions (e.g., anhydride coupling) are scalable but require strict pH control to avoid racemization .
  • Fermentation : For microbial production, optimize carbon/nitrogen sources (e.g., glycerol and glutamic acid) using Plackett-Burman design .
  • Adjuvant Mechanisms : γ-PGA derivatives enhance antigen persistence in lymph nodes via CC chemokine upregulation, a model applicable to other acylated glutamic acids .

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